Bis(diethylamino)phenylphosphine

Catalog No.
S1536880
CAS No.
1636-14-2
M.F
C14H25N2P
M. Wt
252.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(diethylamino)phenylphosphine

CAS Number

1636-14-2

Product Name

Bis(diethylamino)phenylphosphine

IUPAC Name

N-[diethylamino(phenyl)phosphanyl]-N-ethylethanamine

Molecular Formula

C14H25N2P

Molecular Weight

252.34 g/mol

InChI

InChI=1S/C14H25N2P/c1-5-15(6-2)17(16(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3

InChI Key

HTIVDCMRYKVNJC-UHFFFAOYSA-N

SMILES

CCN(CC)P(C1=CC=CC=C1)N(CC)CC

Canonical SMILES

CCN(CC)P(C1=CC=CC=C1)N(CC)CC

BDPhP is a colorless to yellow liquid []. It belongs to the class of organophosphines, which feature a phosphorus atom bonded to organic groups. In BDPhP, a phenyl group (benzene ring) is attached to the central phosphorus atom, while two diethylamino groups (containing two ethyl groups each linked to a nitrogen atom) are bonded to the phosphorus as well []. Its significance lies in its ability to act as a strong ligand, readily forming complexes with transition metals like palladium and nickel, which are crucial catalysts in various organic reactions [].


Molecular Structure Analysis

BDPhP possesses a key structural feature: the P-N bond between the phosphorus atom and the nitrogen atoms of the diethylamino groups. These P-N bonds are polar covalent, meaning the electrons are unequally shared between the highly electronegative phosphorus and the nitrogen atoms. This polarity creates a negative charge density around the phosphorus and a positive charge density around the nitrogens. This electronic configuration makes BDPhP a good electron donor, allowing it to bind readily to electron-deficient transition metal centers [].

Another notable aspect is the steric bulk of the diethylamino groups. These bulky groups can influence the reactivity of the formed metal complexes by hindering access to the metal center for other reactants. The steric bulk can be tuned by varying the size of the alkyl groups attached to the nitrogen atoms [].


Chemical Reactions Analysis

BDPhP is primarily used as a ligand in the preparation of transition metal complexes for various organic transformations. Here's an example:

  • Synthesis of Pd-BDPhP complex for Suzuki-Miyaura coupling:

This reaction is a cornerstone in organic synthesis, enabling the formation of carbon-carbon bonds. BDPhP reacts with a palladium source (PdX2) in the presence of a base to form a palladium-BDPhP complex (Pd(BDPhP)2). This complex then acts as a catalyst in the Suzuki-Miyaura coupling reaction between organic halides and organoboronic acids [].

PdX2 + 2 BDPhP -> Pd(BDPhP)2 + 2 X- (where X is a halogen)Pd(BDPhP)2 + R-X + R'-B(OH)2 -> R-R' + Pd(BDPhP)X + ROH + H2O (where R and R' are organic groups)

Physical And Chemical Properties Analysis

  • Melting point: Not readily available
  • Boiling point: 80 °C at 0.005 mmHg []
  • Density: 0.971 g/mL at 25 °C []
  • Solubility: Soluble in organic solvents like dichloromethane and THF []
  • Stability: Air and moisture sensitive []

Mechanism of Action (not applicable)

BDPhP does not have a direct biological effect. Its mechanism of action lies in its ability to form complexes with transition metals, which then act as catalysts in various organic reactions. These catalysts activate reactants and lower the energy barrier for the desired transformations to occur.

BDPhP is a flammable liquid []. It is also suspected to be harmful if inhaled or swallowed []. Here are some safety precautions to consider when handling BDPhP:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
  • Handle in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place under inert atmosphere.

Ligand in Transition-Metal Catalysis:

This compound functions as a bidentate ligand, meaning it can bind to a metal center through two donor atoms. Its phosphorus and nitrogen atoms form strong bonds with various transition metals, particularly palladium and nickel. These complexes act as efficient catalysts in numerous organic coupling reactions, including:

  • Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds between aryl/vinyl halides and amines.
  • Suzuki-Miyaura coupling: Formation of carbon-carbon bonds between aryl/vinyl halides and boronic acids.
  • Stille coupling: Formation of carbon-carbon bonds between aryl/vinyl halides and organotin reagents.
  • Sonogashira coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl/vinyl halides.
  • Negishi coupling: Formation of carbon-carbon bonds between aryl/vinyl halides and organozinc reagents.
  • Heck coupling: Formation of carbon-carbon bonds between alkenes and aryl/vinyl halides.
  • Hiyama coupling: Formation of carbon-carbon bonds between aryl/vinyl halides and aryl/vinyl silanes.

The specific choice of catalyst and reaction conditions depends on the desired product and substrate functionalities.

Precursor for Chiral Ligand Synthesis:

Bis(diethylamino)phenylphosphine can be chemically modified to introduce chirality, leading to the formation of enantioselective catalysts. These catalysts play a crucial role in asymmetric synthesis, allowing for the selective production of one enantiomer over the other in organic reactions.

For instance, this compound serves as a precursor for the synthesis of palladium chiral P-N ligand complexes, which exhibit high regio- and stereo-selectivity in the dimerization of various alkenes.

Investigation of Reaction Mechanisms:

The unique electronic properties of bis(diethylamino)phenylphosphine make it a valuable tool for studying reaction mechanisms in organometallic chemistry. Researchers can employ this compound to probe the interactions between the ligand and the metal center, providing insights into the catalytic cycle and factors influencing reaction efficiency and selectivity.

For example, studies have utilized bis(diethylamino)phenylphosphine to investigate the mechanism of the Trimethylsilyl halide-promoted Michaelis-Arbuzov rearrangement of phosphinites and phosphites.

XLogP3

3.4

Other CAS

1636-14-2

Wikipedia

Phenylbis(diethylamino)phosphine

Dates

Modify: 2023-08-15

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